3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol is an organic compound that features a butanol backbone with a substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol typically involves the reaction of 3-methyl-4-nitroaniline with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents.
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Reduction: 3-((3-Methyl-4-aminophenyl)amino)butan-1-ol
Oxidation: 3-((3-Methyl-4-nitrophenyl)amino)butan-1-one
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-((3-Methyl-4-aminophenyl)amino)butan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-((3-Methyl-4-nitrophenyl)amino)butan-1-one: Similar structure but with a ketone group instead of an alcohol group.
3-((3-Methyl-4-nitrophenyl)amino)butanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
Uniqueness
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(3-methyl-4-nitroanilino)butan-1-ol |
InChI |
InChI=1S/C11H16N2O3/c1-8-7-10(12-9(2)5-6-14)3-4-11(8)13(15)16/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
VICUFVMBVVIGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.